molecular formula C4H5F3 B1586154 1,1,1-Trifluoro-2-butene CAS No. 406-39-3

1,1,1-Trifluoro-2-butene

Cat. No. B1586154
CAS RN: 406-39-3
M. Wt: 110.08 g/mol
InChI Key: ICTYZHTZZOUENE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-butene, also known as 2-trifluoromethyl-1-butene, is a highly reactive, colorless, and flammable gas. It is used in a variety of industrial and laboratory applications, including in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in organic synthesis, as a catalyst in the polymerization of olefins, and as a solvent in the production of fluorinated polymers. The unique chemical structure of this compound makes it an attractive molecule for many synthetic and research applications.

Scientific Research Applications

Enhanced Alkylation Efficiency in Iso-butane and 1-butene Catalysis

The application of 1,1,1-Trifluoro-2-butene in the alkylation of iso-butane with 1-butene catalyzed by triflic acid coupled with protic ammonium-based ionic liquids has shown significant improvements in alkylation efficiency. The addition of these ionic liquids to the catalytic system enhances trimethylpentanes selectivity and the research octane number, outperforming commercial H2SO4 catalysts and pure triflic acid. This advancement is attributed to the adjusted acidity and increased I/O ratio in the catalyst system, demonstrating a beneficial impact on the alkylation reaction (Cui et al., 2013).

Entropy and Enthalpy Changes in Chemical Compounds

Investigations into the standard molar enthalpies of formation of crystalline 1,1,1-trifluoro-4-(2-thienyl)-4-hydroxy-3-buten-2-one and related compounds offer insights into the entropy and enthalpy changes in these chemicals. Such studies are crucial for understanding the thermodynamics of chemical reactions involving fluorinated butenes (Silva, Santos, & Pilcher, 1997).

Propylene Production from 1-Butene Using Tungsten Carbene-Hydride

Research on transforming 1-butene into propylene using tungsten carbene-hydride as a catalyst reveals a promising yield at specific temperatures and pressures. This bi-functional catalyst operates through isomerization and cross-metathesis processes, demonstrating a novel application of this compound in the production of propylene, an important industrial chemical (Mazoyer et al., 2011).

Solid-State Molecular Organometallic Catalysis in Gas/Solid Flow

This compound is relevant in the study of solid-state molecular organometallic chemistry for promoting efficient double bond isomerization under flow-reactor conditions. This research underscores the potential of using this compound in the development of new catalytic processes that are efficient and environmentally friendly (Martínez-Martínez et al., 2020).

Intensifying Propylene Production in 1-Butene Transformation

Modifying HZSM-5 zeolites for the transformation of 1-butene can significantly intensify propylene production. This research highlights how altering the physical and acid properties of catalysts can selectively reroute oligomerization-cracking reactions, maximizing propylene yield and minimizing coke formation, a key aspect in chemical processing industries (Epelde et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1,1-Trifluoro-2-butene involves the reaction of 1,1,1-Trifluoro-2-chloroethane with a strong base to form 1,1,1-Trifluoro-2-alkene.", "Starting Materials": [ "1,1,1-Trifluoro-2-chloroethane", "Strong base (e.g. potassium hydroxide)" ], "Reaction": [ "Add 1,1,1-Trifluoro-2-chloroethane to a reaction flask", "Add a strong base (e.g. potassium hydroxide) to the reaction flask", "Heat the reaction mixture to a temperature of around 100-120°C", "Stir the reaction mixture for several hours", "Cool the reaction mixture and extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain 1,1,1-Trifluoro-2-butene as a colorless liquid" ] }

CAS RN

406-39-3

Molecular Formula

C4H5F3

Molecular Weight

110.08 g/mol

IUPAC Name

1,1,1-trifluorobut-2-ene

InChI

InChI=1S/C4H5F3/c1-2-3-4(5,6)7/h2-3H,1H3

InChI Key

ICTYZHTZZOUENE-UHFFFAOYSA-N

SMILES

CC=CC(F)(F)F

Canonical SMILES

CC=CC(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the use of 1,1,1-Trifluoro-2-butene in the presented research?

A1: The research demonstrates the use of this compound as a reagent for introducing a trifluoromethyl group (CF3) into amino acids. [, ] This is significant because the incorporation of fluorine, particularly CF3 groups, can drastically alter a molecule's biological properties, including its metabolic stability and lipophilicity.

Q2: What role does Indium play in the reaction with this compound?

A2: The researchers utilized Indium-mediated allylation reactions. [, ] This means Indium acts as a mediator, facilitating the transfer of the allyl group from 4-bromo-1,1,1-trifluoro-2-butene to the target molecule, the glyceraldimine derivative. This method is highlighted for its high diastereoselectivity, meaning it favors the formation of a specific stereoisomer of the product.

Q3: What specific stereoisomers are synthesized using this method?

A3: The research outlines the successful synthesis of both (2R,3S)- and (2S,3R)-4,4,4-trifluoroisoleucines, as well as (2R,3S)-4,4,4-trifluorovaline. [, ] These are all stereoisomers of naturally occurring amino acids where a CF3 group has been incorporated, potentially leading to analogues with altered biological activity.

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